Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction or its modified variants. The core structure features a 2-oxo-1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a 3-methoxyphenyl group and at position 6 with a piperazine-methyl moiety bearing a 4-methylphenyl substituent. The ethyl ester at position 5 enhances solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-4-34-25(31)23-22(27-26(32)28-24(23)19-6-5-7-21(16-19)33-3)17-29-12-14-30(15-13-29)20-10-8-18(2)9-11-20/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQUFSBKAOQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological targets, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine core substituted with various functional groups. The presence of ethyl and piperazine moieties enhances its lipophilicity and biological activity. The structural formula is represented as follows:
Research indicates that compounds with similar structures often target key enzymes involved in cellular processes. The primary targets for this compound include:
- Dihydrofolate Reductase (DHFR) : Inhibiting DHFR disrupts folate metabolism, essential for DNA synthesis and repair. This is particularly relevant in cancer therapy where rapid cell division occurs .
- Kinases : The compound may also interact with various kinases, including those involved in signaling pathways that regulate cell growth and apoptosis .
Antitumor Activity
Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antitumor effects. For instance, related compounds have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar piperazine derivatives have shown efficacy against bacterial strains, indicating that this compound could possess similar properties .
Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on human melanoma cells. The results indicated a dose-dependent reduction in cell viability linked to DHFR inhibition. The compound demonstrated IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
A. Substituent Effects on the Aromatic Rings
B. Core Modifications
- 2-Oxo vs.
- Piperazine vs. Pyrazole (): A pyrazole substituent introduces a heterocyclic moiety with distinct hydrogen-bonding capabilities, possibly altering target selectivity .
Pharmacological Implications
A. Antioxidant Activity ()
Compounds with electron-donating groups (e.g., methoxy) exhibit enhanced radical scavenging. The target compound’s 3-methoxyphenyl group may confer moderate antioxidant activity, though weaker than hydroxyl-containing analogs like .
B. In contrast, chlorophenyl-substituted analogs () may exhibit reduced blood-brain barrier penetration due to higher hydrophobicity .
Physicochemical Properties
Preparation Methods
One-Pot Multicomponent Condensation
The Biginelli reaction, modified with LaCl₃·7H₂O as a catalyst, is a cornerstone for synthesizing tetrahydropyrimidine-5-carboxylates. For the target compound, ethyl acetoacetate, 3-methoxybenzaldehyde, and urea undergo condensation in ethanol under reflux (80°C, 6–8 hours) to yield Ethyl 4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. LaCl₃ enhances regioselectivity and reduces side reactions, achieving yields of 82–88%.
$$
\text{Ethyl acetoacetate} + \text{3-Methoxybenzaldehyde} + \text{Urea} \xrightarrow{\text{LaCl}_3, \text{EtOH}} \text{Tetrahydropyrimidine core}
$$
Solvent-Free Mechanochemical Synthesis
Green chemistry approaches employ mortar-pestle grinding of reactants (ethyl acetoacetate, 3-methoxybenzaldehyde, urea) with catalytic p-toluenesulfonic acid (PTSA). This method eliminates solvents, reduces reaction time to 30 minutes, and maintains yields at 78–84%.
Functionalization at the 6-Position: Piperazinylmethyl Group Introduction
The 6-methyl group of the intermediate is functionalized via Mannich reaction or nucleophilic substitution.
Mannich Reaction with Piperazine Derivatives
A two-step protocol is employed:
- Chloromethylation : The 6-methyl group reacts with formaldehyde and HCl gas in dioxane at 50°C to form 6-chloromethyl intermediate.
- Piperazine Coupling : The chloromethyl derivative reacts with 4-(4-methylphenyl)piperazine in acetonitrile/K₂CO₃ at reflux (82°C, 12 hours). This SN2 substitution installs the piperazinylmethyl group, yielding 72–76% after recrystallization.
$$
\text{6-Chloromethyl intermediate} + \text{4-(4-Methylphenyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target compound}
$$
Microwave-Assisted Alkylation
Microwave irradiation (300 W, 100°C) accelerates the alkylation step, completing the reaction in 20 minutes with improved yields (85–89%).
Optimization and Catalytic Innovations
Catalytic Systems for Enhanced Efficiency
Solvent Selection and Recycling
Ethanol and acetonitrile are preferred for their balance of polarity and environmental impact. Ethanol recycling protocols reduce waste by 40%.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LaCl₃-Modified MCR | EtOH, 80°C | 8h | 88 | 97 |
| Mechanochemical | Solvent-free, PTSA | 0.5h | 84 | 96 |
| Microwave Alkylation | 300 W, 100°C | 0.3h | 89 | 98 |
| Conventional Alkylation | MeCN, 82°C | 12h | 76 | 95 |
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of substituted aldehydes with urea/thiourea derivatives under acidic conditions to form the tetrahydropyrimidine core.
- Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce the piperazine and aryl moieties. For example, the piperazine group is often introduced using a Mannich-type reaction with formaldehyde and substituted piperazines .
- Step 3: Esterification or transesterification to finalize the carboxylate group.
Key reagents include triethylamine (as a base), dichloromethane or ethanol (solvents), and controlled temperatures (40–80°C) to prevent intermediate decomposition .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, including aromatic proton environments and substituent positions .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches) .
- Mass Spectrometry (MS): Determines molecular weight (e.g., [M+H]⁺ peaks around 450–500 m/z) .
Q. Table 1: Characterization Techniques and Parameters
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400–600 MHz, CDCl₃/DMSO-d₆ | Structural confirmation |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |
| FTIR | 400–4000 cm⁻¹, KBr pellet | Functional group analysis |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening: Triethylamine or DBU improves nucleophilic substitution efficiency for piperazine incorporation .
- Temperature Control: Maintaining 60–70°C during cyclization prevents premature precipitation of intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound with >90% recovery .
Q. How should researchers address discrepancies in spectroscopic data?
- Cross-Validation: Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystallographic data (e.g., C16H14F6N2O3, monoclinic P21/c) can confirm bond lengths and angles .
- Dynamic NMR: Detect conformational flexibility in piperazine or tetrahydropyrimidine moieties causing signal splitting .
- Isotopic Labeling: Use deuterated analogs to trace proton environments in complex spectra .
Q. What in vitro assays are suitable for evaluating pharmacological activity?
- Enzyme Inhibition Assays: Test interactions with kinases or receptors (e.g., fluorescence-based ADP-Glo™ kinase assays) using IC₅₀ calculations .
- Antimicrobial Screening: Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Q. What computational methods predict biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
Methodological Considerations
Q. How to design experiments for thermal stability analysis?
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to determine decomposition temperatures (>200°C typical for stable intermediates) .
- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions (e.g., sharp endothermic peaks at 150–180°C) .
Q. Strategies for resolving regioselectivity in synthesis
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to block reactive amines during functionalization .
- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired regioisomers. For example, shorter reaction times (2–4 hrs) at lower temps (25°C) may favor kinetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
